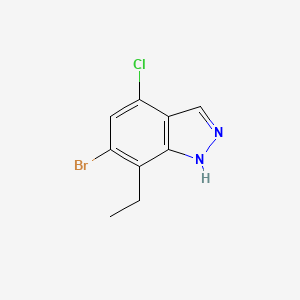
6-bromo-4-chloro-7-ethyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-chloro-7-ethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring This particular compound is characterized by the presence of bromine, chlorine, and ethyl substituents at specific positions on the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-7-ethyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-4-chloro-1-ethylbenzene with hydrazine hydrate in the presence of a catalyst such as copper acetate can lead to the formation of the desired indazole derivative . The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-chloro-7-ethyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with a methoxy group can yield 6-methoxy-4-chloro-7-ethyl-1H-indazole .
Scientific Research Applications
6-bromo-4-chloro-7-ethyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: Indazole derivatives are known for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This compound can be explored for its pharmacological properties and potential therapeutic applications.
Biological Studies: The compound can be used as a tool in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules with desired biological activities.
Material Science: Indazole derivatives can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-bromo-4-chloro-7-ethyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact mechanism may vary depending on the specific application and target. Further research is needed to elucidate the detailed molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-6-chloro-1H-indazole
- 7-bromo-4-chloro-1H-indazole
- 6-bromo-1H-indazole
Uniqueness
6-bromo-4-chloro-7-ethyl-1H-indazole is unique due to the presence of the ethyl group at the 7th position, which can influence its chemical and biological properties. The combination of bromine, chlorine, and ethyl substituents provides a distinct structural framework that can result in unique interactions with molecular targets compared to other indazole derivatives .
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
6-bromo-4-chloro-7-ethyl-1H-indazole |
InChI |
InChI=1S/C9H8BrClN2/c1-2-5-7(10)3-8(11)6-4-12-13-9(5)6/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
HRCBEISOSHVDKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C2=C1NN=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


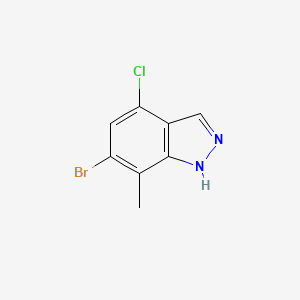
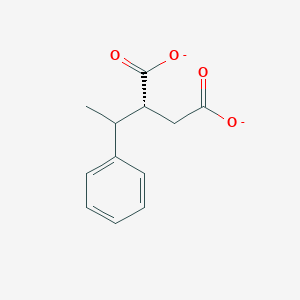
![[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium](/img/structure/B11761134.png)

![2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline](/img/structure/B11761146.png)
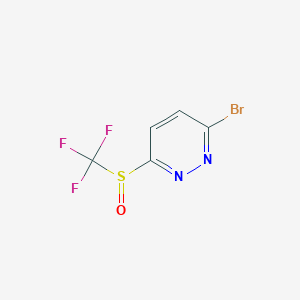
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11761155.png)
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
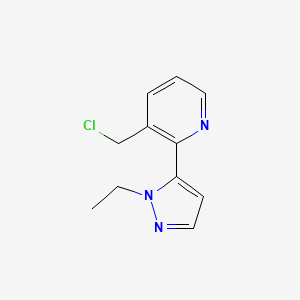
![5-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11761182.png)

![8,8-Difluoro-2-azaspiro[4.5]decane](/img/structure/B11761192.png)


